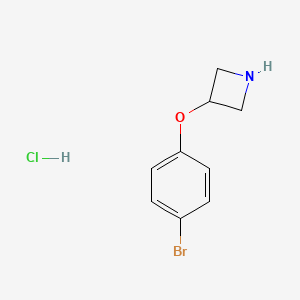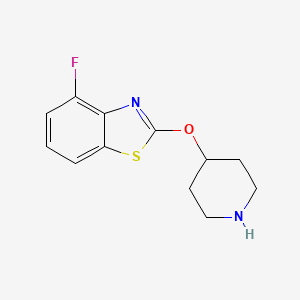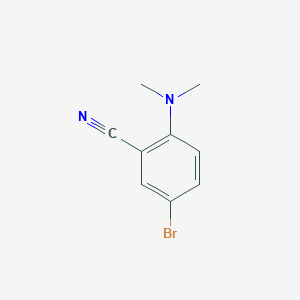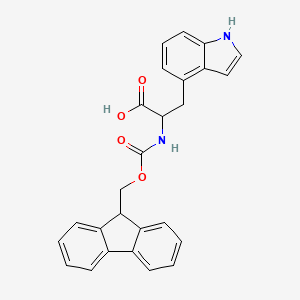
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-4-yl)propanoic acid
Übersicht
Beschreibung
This compound is also known as 2-(FMOC-AMINO)-3-(1H-INDOL-4-YL)PROPANOIC ACID . It has a molecular weight of 426.47 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H22N2O4/c29-25(30)24(14-16-6-5-11-23-17(16)12-13-27-23)28-26(31)32-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-13,22,24,27H,14-15H2,(H,28,31)(H,29,30) . This suggests that the compound has a complex structure involving multiple functional groups.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 711.9±60.0 °C and a predicted density of 1.350±0.06 g/cm3 . Its pKa is predicted to be 3.82±0.30 .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
The FMOC group in this compound is commonly used in solid-phase peptide synthesis (SPPS) as a temporary protection group for amino acids. The stability of the FMOC group allows for the selective deprotection and coupling of amino acids in a step-wise manner, which is crucial for synthesizing peptides with precise sequences .
Drug Development
Due to its role in peptide synthesis, this compound is instrumental in the development of peptide-based drugs. These drugs can mimic natural peptides in the body, acting as hormones, enzymes, or inhibitors, and are used in treatments for a variety of diseases .
Material Science
Peptides synthesized using FMOC-protected amino acids can have self-assembling properties. This makes them valuable in material science for creating nanostructures or biomaterials with specific functions .
Biological Activity Studies
Researchers use peptides synthesized with FMOC-protected amino acids to study biological activities such as antimicrobial, antithrombotic, and antioxidant properties. These studies are essential for understanding the role of peptides in biological systems and for the development of new therapeutic agents .
Structural Biology
In structural biology, FMOC-protected amino acids are used to produce peptides for NMR structural research. This allows scientists to determine the three-dimensional structures of peptides and understand their function in greater detail .
Bioconjugation
This compound can be used in bioconjugation techniques where peptides are attached to other molecules, such as fluorescent dyes or drugs. This is particularly useful in creating targeted therapies and diagnostic tools .
Proteomics
In proteomics, FMOC-protected amino acids are used to synthesize peptides that serve as standards or reagents in mass spectrometry analysis. This helps in identifying and quantifying proteins in complex biological samples .
Chemical Biology
Chemical biologists use FMOC-protected amino acids to modify peptides and proteins. This modification can help in understanding the interaction between proteins and other molecules, which is crucial for drug discovery and design .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c29-25(30)24(14-16-6-5-11-23-17(16)12-13-27-23)28-26(31)32-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-13,22,24,27H,14-15H2,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVFXTSCQFAXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CNC5=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride](/img/structure/B1445552.png)
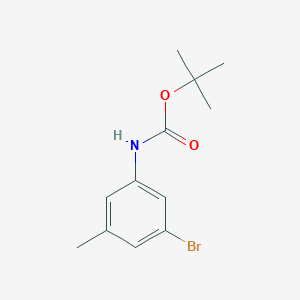


![3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate](/img/structure/B1445559.png)
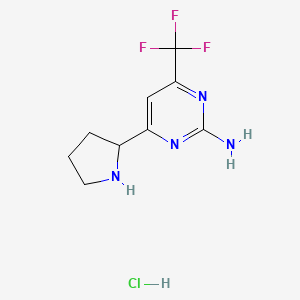
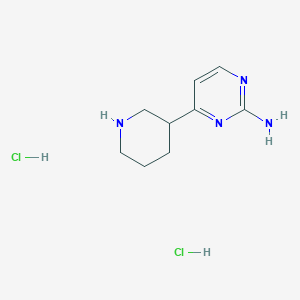
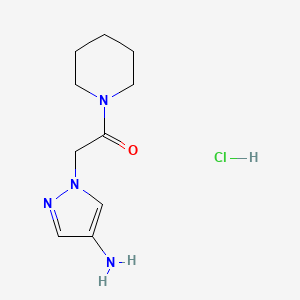
![Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1445565.png)
